

Statistical analysis of results obtained with Pyridine-3-azo-p-dimethylaniline

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Compound of Interest

Compound Name: Pyridine-3-azo-p-dimethylaniline

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A Comparative Guide to Pyridine-Azo Dyes in Colorimetric Metal Ion Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and methodological comparison of pyridine-azo-based colorimetric reagents for the quantitative analysis of metal ions. While specific experimental data for **Pyridine-3-azo-p-dimethylaniline** is limited in the available scientific literature, this guide will focus on a closely related and well-documented analogue derived from the same precursor (3-aminopyridine): (2-(pyridin-3-yldiazenyl)naphthalen-1-ol (HPYNA)). For comparative purposes, data for the more extensively studied isomer, Pyridine-2-azo-p-dimethylaniline (2-PADA), and other alternative reagents for palladium and copper detection are also included.

Data Presentation: Performance Comparison of Colorimetric Reagents

The following tables summarize the key performance indicators for HPYNA and alternative reagents in the spectrophotometric determination of copper (Cu(II)) and palladium (Pd(II)).

Table 1: Performance Characteristics of Colorimetric Reagents for Copper (II) Detection



Reagent	λmax (nm)	Linear Range (µg/mL)	Molar Absorptivity (L·mol ⁻¹ ·cm ⁻¹)	Remarks
HPYNA	644	Not Specified	Not Specified	Forms a 1:2 (metal:ligand) complex.[1]
4-(2- pyridylazo)resorc inol (PAR)	510	0.06 - 1.2	7.6 x 10 ⁴	High sensitivity, but can be subject to interference from other metal ions.
1-(2- pyridylazo)-2- naphthol (PAN)	560	0.1 - 2.0	4.5 x 10 ⁴	Good selectivity in the presence of a masking agent.

Table 2: Performance Characteristics of Colorimetric Reagents for Palladium (II) Detection

Reagent	λmax (nm)	Linear Range (µg/mL)	Molar Absorptivity (L·mol⁻¹·cm⁻¹)	Limit of Detection (µg/mL)
2-PADA	570	0.2 - 2.5	1.8 x 10 ⁴	0.05
Arsenazo III	635	0.1 - 1.2	1.2 x 10 ⁵	0.01
2- (tetrazolylazo)-1, 8 dihydroxy naphthalene- 3,6,-disulphonic acid (TazoC)	Not Specified	Not Specified	Not Specified	Highly selective for Pd(II) in acidic media.[2]
4-(4'-antipyriyl azo) -2-bromo phenol (APBP)	498	0.2 - 3.0	0.21 x 10 ⁴	Not Specified



Experimental Protocols Synthesis of (2-(pyridin-3-yldiazenyl)naphthalen-1-ol (HPYNA))

This protocol is adapted from the synthesis described by Mohammed et al.[1]

Materials:

- 3-aminopyridine
- Hydrochloric acid (concentrated)
- · Sodium nitrite
- 1-naphthol
- Sodium hydroxide
- Ethanol
- · Distilled water
- Ice bath

Procedure:

- Dissolve 0.005 mol of 3-aminopyridine in 15 mL of distilled water and 3 mL of concentrated hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Prepare a cold solution of 0.005 mol of sodium nitrite in 5 mL of distilled water.
- Slowly add the cold sodium nitrite solution to the 3-aminopyridine solution with constant stirring to form the diazonium salt. Maintain the temperature between 0-5 °C.
- In a separate beaker, dissolve 0.005 mol of 1-naphthol in 10 mL of ethanol containing 10 mL of 10% sodium hydroxide solution.



- Cool the 1-naphthol solution in an ice bath.
- Add the freshly prepared diazonium salt solution dropwise to the cold 1-naphthol solution with vigorous stirring.
- Allow the resulting mixture to stand for 30 minutes, then leave it overnight.
- Filter the orange precipitate, wash it several times with cold distilled water, and recrystallize from absolute ethanol.
- Dry the purified HPYNA crystals in a desiccator.

Spectrophotometric Determination of Copper (II) using HPYNA

This protocol is a general procedure for a colorimetric assay using a UV-Vis spectrophotometer.

Materials and Equipment:

- HPYNA stock solution in ethanol
- Copper (II) standard solutions of varying concentrations
- Buffer solution (pH 7.0)
- UV-Vis Spectrophotometer
- Cuvettes
- Volumetric flasks and pipettes

Procedure:

- Preparation of the Blank Solution: In a 10 mL volumetric flask, add the appropriate amount of ethanol and buffer solution, and dilute to the mark with distilled water.
- Preparation of Standard Solutions: In a series of 10 mL volumetric flasks, add increasing volumes of the copper (II) standard solution. To each flask, add a fixed volume of the HPYNA



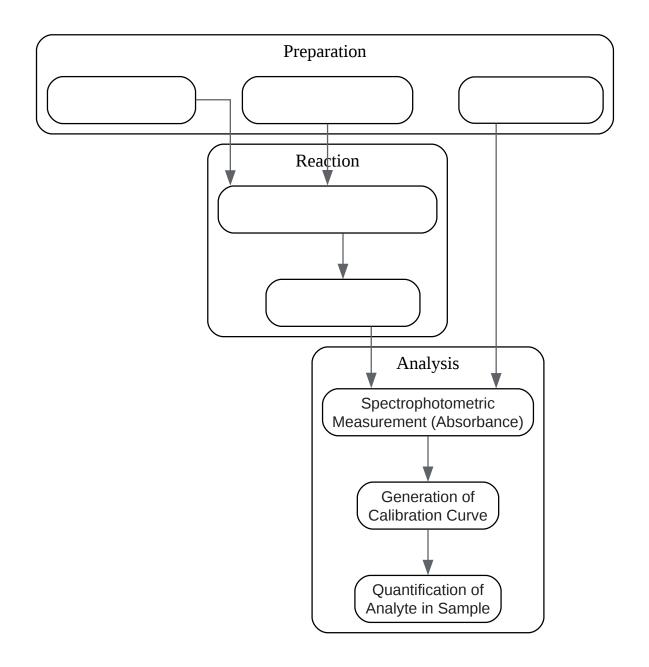
stock solution and buffer to maintain a pH of 7.0. Dilute to the mark with distilled water and mix well.

Measurement:

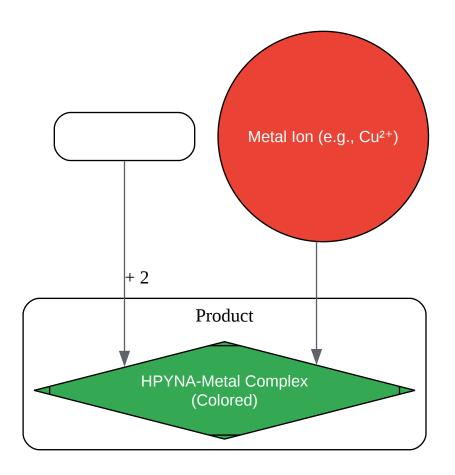
- Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) for the Cu-HPYNA complex (644 nm).
- Use the blank solution to zero the spectrophotometer.
- Measure the absorbance of each standard solution.
- Calibration Curve: Plot a graph of absorbance versus the concentration of the copper (II) standards.
- Sample Analysis: Prepare the unknown sample in the same manner as the standard solutions and measure its absorbance. Determine the concentration of copper (II) in the sample using the calibration curve.

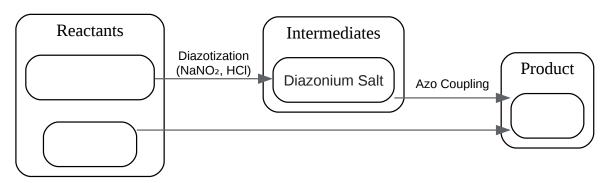
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